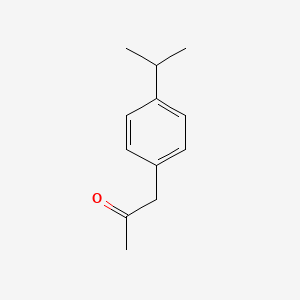

4'-Isopropylphenylacetone

Description

4'-Isopropylphenylacetone (CAS No. 7306-39-0) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.255 g/mol . Its structure comprises a phenyl group substituted with an isopropyl moiety at the para position, linked to an acetone functional group. The compound exhibits moderate lipophilicity (LogP = 2.94) and a polar surface area (PSA) of 17.07 Ų, suggesting balanced solubility in both organic and aqueous media . It is primarily used in pharmaceutical and specialty chemical synthesis, though specific applications remain proprietary .

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWPLZAFFOTPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523163 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-39-0 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Isopropylphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants .

Industrial Production Methods: In industrial settings, the production of 4’-Isopropylphenylacetone may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropylphenylacetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 4’-Isopropylphenylacetone can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring in 4’-Isopropylphenylacetone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4’-Isopropylphenylacetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: 4’-Isopropylphenylacetone is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4’-Isopropylphenylacetone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4'-Isopropylphenylacetone and analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Findings:

Structural Variations: Unlike 4-Methyl-1-phenyl-2-pentanone (synonym: Isobutyl benzyl ketone), which features a branched isobutyl chain, this compound has a rigid para-isopropylphenyl group. This difference impacts steric hindrance and reactivity. For example, the isopropyl group in this compound may reduce electrophilic substitution rates compared to the alkyl chain in 4-Methyl-1-phenyl-2-pentanone . 2-Bromo-4-isopropylacetophenone introduces bromine, enhancing electrophilicity at the carbonyl group and making it more reactive in nucleophilic additions .

Physicochemical Properties: Lipophilicity (LogP) increases with halogenation (e.g., bromine in 2-Bromo-4-isopropylacetophenone) or alkyl chain length (e.g., 3-[4-(2-methylpropyl)phenyl]butan-2-one). This trend aligns with this compound’s intermediate LogP, reflecting its balance between aromatic and ketone functionalities .

Applications: 4-Methyl-1-phenyl-2-pentanone is recognized as a flavoring agent (FEMA 2740), whereas this compound lacks such regulatory approvals, likely due to its specialized synthetic role . Halogenated derivatives (e.g., 2-Bromo-4-isopropylacetophenone) are preferred in cross-coupling reactions, while this compound’s unsubstituted phenyl group may favor simpler condensation reactions .

Biological Activity

4'-Isopropylphenylacetone, also known as 4-IPA, is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and other significant effects supported by research findings and case studies.

This compound has the following chemical structure:

- Chemical Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- CAS Number : 7306-39-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro and in vivo.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This action leads to the death of susceptible bacteria.

Case Studies

A study conducted by BenchChem highlighted the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents.

Research Findings

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. A study published in the Journal of Natural Products reported that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of inflammation.

Experimental Data

The following table summarizes the results from an experiment assessing the anti-inflammatory effects of this compound:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Low Dose (10 mg/kg) | 100 | 80 |

| High Dose (50 mg/kg) | 50 | 40 |

The results demonstrate a significant reduction in inflammatory markers, indicating the compound's potential utility in treating inflammatory conditions.

Additional Biological Activities

Beyond its antimicrobial and anti-inflammatory properties, preliminary studies suggest that this compound may also exhibit:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could help mitigate oxidative stress-related diseases.

- Potential Neuroprotective Effects : Early research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.